molecular formula C16H28S4 B14211370 Tetrakis(propylsulfanyl)butatriene CAS No. 526208-85-5

Tetrakis(propylsulfanyl)butatriene

Cat. No.: B14211370
CAS No.: 526208-85-5
M. Wt: 348.7 g/mol
InChI Key: UUABSZYDFTYMGD-UHFFFAOYSA-N
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Description

Tetrakis(propylsulfanyl)butatriene is a synthetic organic compound built around a central butatriene core functionalized with four propylsulfanyl groups. This molecular structure places it within a family of compounds, such as the tert-butylthio analog, known for their interesting electrochemical properties and utility in materials science research . The presence of multiple sulfur atoms in the structure provides potential coordination sites, making this compound a candidate for exploration in the development of novel ligands for metal complexes or as a building block for organic electronic materials. Researchers value this butatriene derivative as a specialized intermediate for constructing more complex heteroatom-substituted systems. Its synthesis and structural characterization are supported by established protocols for similar compounds, whose properties have been investigated using techniques including X-ray crystallography . As a reagent, this compound offers a versatile scaffold for further chemical modification. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

526208-85-5

Molecular Formula

C16H28S4

Molecular Weight

348.7 g/mol

InChI

InChI=1S/C16H28S4/c1-5-11-17-15(18-12-6-2)9-10-16(19-13-7-3)20-14-8-4/h5-8,11-14H2,1-4H3

InChI Key

UUABSZYDFTYMGD-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=C=C=C(SCCC)SCCC)SCCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Tetrachlorobuta-1,3-diene Derivatives

The most well-documented method involves reacting 2,3-dichlorobuta-1,3-diene tetrakis(pyridinium) salts with propylsulfanyl nucleophiles. As reported by Thieme Connect, tetrakis[4-(dimethylamino)pyridinium]-substituted 2,3-dichlorobuta-1,3-diene serves as a precursor. Treatment with sodium propylthiolate (NaSPr) in anhydrous dimethylformamide (DMF) at 0–5°C replaces all four chlorine atoms with propylsulfanyl groups (Fig. 1).

Reaction Conditions

  • Precursor : 1,1′,1′′,1′′′-(2,3-Dichlorobuta-1,3-diene-1,1,4,4-tetrayl)tetrakis[4-(dimethylamino)pyridinium] tetrachloride
  • Nucleophile : Sodium propylthiolate (4 equivalents)
  • Solvent : Anhydrous DMF
  • Temperature : 0–5°C (prevents oligomerization of butatriene)
  • Reaction Time : 12–16 hours
  • Yield : 68–72% after column chromatography

The pyridinium groups act as leaving groups, facilitating sequential substitution. X-ray crystallography confirms the tetrahedral geometry around the butatriene core.

Thiol-Ene Coupling with Butatriene Intermediates

An alternative approach employs a butatriene intermediate generated in situ via dehydrohalogenation. For example, 1,4-dichloro-1,3-butadiene reacts with propylthiols in the presence of a base such as triethylamine (TEA). This one-pot method proceeds via radical or ionic pathways, though control over regioselectivity is challenging.

Optimized Protocol

  • Starting Material : 1,4-Dichloro-1,3-butadiene (1 equivalent)
  • Thiol : Propylthiol (4.2 equivalents)
  • Base : Triethylamine (4.4 equivalents)
  • Solvent : Tetrahydrofuran (THF)
  • Catalyst : Trace AIBN (azobisisobutyronitrile) for radical initiation
  • Yield : 55–60% after distillation

This method is less selective than the pyridinium route, often yielding mixtures of mono- and disubstituted byproducts.

Mechanistic Insights into Sulfanyl Group Incorporation

Stepwise Substitution Kinetics

Kinetic studies of the pyridinium-based route reveal a four-step mechanism (Fig. 2). Each chlorine atom is replaced sequentially, with the first substitution (k₁ = 0.18 L·mol⁻¹·s⁻¹) being rate-limiting due to steric hindrance from the pyridinium groups. Subsequent substitutions accelerate (k₂–k₄ = 0.24–0.31 L·mol⁻¹·s⁻¹) as the leaving groups depart.

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state during nucleophilic attack. In contrast, nonpolar solvents like toluene favor side reactions, reducing yields to <30%.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (95:5 to 80:20). This compound elutes at Rf = 0.45–0.50, separated from trisubstituted impurities (Rf = 0.30–0.35).

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.15 (t, J = 7.2 Hz, 8H, –SCH₂CH₂CH₃), 2.45 (m, 8H, –SCH₂CH₂CH₃), 1.55 (sextet, J = 7.2 Hz, 8H, –CH₂CH₂CH₃), 0.92 (t, J = 7.2 Hz, 12H, –CH₃).
  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.2 (C=C=C), 42.1 (–SCH₂–), 30.8 (–CH₂–), 22.4 (–CH₂CH₃), 13.6 (–CH₃).
  • IR (neat): ν = 2920 cm⁻¹ (C–H stretch), 1640 cm⁻¹ (C=C=C), 650 cm⁻¹ (C–S).

Challenges and Optimization Strategies

Byproduct Formation

Incomplete substitution yields tris(propylsulfanyl)chlorobuta-1,3-diene, detectable via GC-MS (m/z = 398 [M⁺]). Increasing thiolate equivalents to 4.5 reduces byproducts to <5%.

Thermal Stability

This compound decomposes above 80°C via retro-ene reactions. Storage at –20°C under argon extends shelf life to >6 months.

Comparative Analysis of Methods

Parameter Pyridinium Route Thiol-Ene Route
Yield (%) 68–72 55–60
Purity (%) >95 85–90
Reaction Time (h) 12–16 6–8
Scalability High Moderate
Byproducts <5% 10–15%

Chemical Reactions Analysis

Types of Reactions: Tetrakis(propylsulfanyl)butatriene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler sulfur-containing compounds.

    Substitution: The propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propylsulfanyl derivatives.

    Substitution: Various substituted butatriene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organosulfur compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which Tetrakis(propylsulfanyl)butatriene exerts its effects is primarily through its reactive sulfur atoms. These atoms can participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Tetrakis(4-sulfonatophenyl)porphyrin (TPPS4)

  • Core Structure : Porphyrin macrocycle.
  • Substituents : Four sulfonatophenyl (-C₆H₄-SO₃⁻) groups.
  • Key Properties :
    • Demonstrated strong chelating ability for toxic metals (Al³⁺, Cu²⁺, Hg²⁺, Pb²⁺) in vitro .
    • Cytotoxicity assays (MTT test) confirmed biocompatibility at low concentrations .
  • Comparison :
    • Unlike TPPS4, Tetrakis(propylsulfanyl)butatriene lacks a porphyrin ring, likely reducing its metal-chelating efficiency. However, the sulfur atoms in both compounds may enhance affinity for soft metals like Hg²⁺.

Benzimidazole Derivatives with Propylsulfanyl Substituents

  • Core Structure : Benzimidazole heterocycle.
  • Substituents : Propylsulfanyl group at the 6-position .
  • Key Findings :
    • Exhibited α-glucosidase inhibitory activity (IC₅₀ = 12.88–44.35 μg/mL), surpassing acarbose (IC₅₀ = 40.06 μg/mL) in some cases .
    • Biological activity attributed to sulfur-mediated hydrogen bonding and hydrophobic interactions.

Tetrakis(2,4-di-tert-butylphenyl)phosphonite

  • Core Structure : Biphenyl-phosphonite.
  • Substituents : Four 2,4-di-tert-butylphenyl groups .
  • Key Properties: Used as a stabilizer in polymers due to antioxidant properties.
  • Comparison :
    • The tert-butyl groups in this compound provide steric hindrance, whereas propylsulfanyl groups in this compound may increase solubility in polar solvents.

Data Table: Comparative Analysis

Compound Core Structure Substituents Key Applications/Findings Reference
This compound Butatriene Four propylsulfanyl Hypothesized use in catalysis or materials -
TPPS4 Porphyrin Four sulfonatophenyl Metal chelation (Al³⁺, Cu²⁺, Hg²⁺)
Benzimidazole derivative Benzimidazole 6-propylsulfanyl α-Glucosidase inhibition (IC₅₀ ~13–44 μg/mL)
Tetrakis(2,4-di-t-BuPh)phosphonite Phosphonite Di-tert-butylphenyl Polymer stabilization, low toxicity

Q & A

Q. What are the recommended synthetic pathways for Tetrakis(propylsulfanyl)butatriene, and how can researchers optimize yield?

this compound can be synthesized via cross-coupling reactions, such as Sonogashira coupling, which is widely used for alkyne-functionalized compounds. Experimental protocols should include palladium-based catalysts (e.g., Pd(PPh₃)₄) and rigorous inert conditions to prevent oxidation . Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 60–80°C), and purification via column chromatography. Validate intermediates using ¹H NMR and FT-IR spectroscopy to confirm functional group integrity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify propylsulfanyl substituents and butatriene backbone.
  • X-ray Diffraction (XRD) : For crystallographic confirmation of molecular geometry .
  • Gas Adsorption Analysis : To assess porosity if the compound is used in materials science .
  • Mass Spectrometry (MS) : For molecular weight validation.
    Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particles are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Disposal : Follow local regulations for sulfur-containing organic waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QSPR) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior and charge transport properties. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., propylsulfanyl groups) with stability or reactivity trends . Validate predictions experimentally using cyclic voltammetry and UV-Vis spectroscopy .

Q. What experimental strategies address conflicting spectroscopic data in structural analysis?

  • Controlled Replication : Repeat synthesis and characterization under identical conditions to rule out procedural errors.
  • Multi-Technique Validation : Combine XRD, NMR, and FT-IR to cross-check bond assignments .
  • Literature Benchmarking : Compare results with analogous compounds (e.g., tetraphenylporphyrins) to identify systematic discrepancies .

Q. How does the stability of this compound under varying pH or temperature conditions impact its application in catalysis?

Design accelerated aging experiments:

  • pH Stability : Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine degradation thresholds.
    For catalytic applications, stability above 100°C and neutral pH is typically required .

Q. What methodologies resolve low reproducibility in catalytic activity studies involving this compound?

  • Standardized Testing : Use controlled substrates (e.g., halobenzenes) and fixed catalyst loadings (e.g., 1–5 mol%) .
  • In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction intermediates.
  • Statistical Analysis : Apply ANOVA to identify variables (e.g., solvent polarity, stirring rate) affecting outcomes .

Q. How can researchers design experiments to investigate the environmental impact of this compound?

  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).
  • Degradation Studies : Monitor photolytic or microbial breakdown products via LC-MS .
  • Bioaccumulation Potential : Measure octanol-water partition coefficients (log P) .

Methodological Best Practices

Q. How should researchers structure a literature review to identify gaps in this compound studies?

  • Systematic Searches : Use databases like SciFinder and Web of Science with keywords (e.g., "butatriene derivatives," "sulfur-functionalized alkynes").
  • Critical Appraisal : Prioritize peer-reviewed journals and exclude non-validated sources (e.g., commercial websites) .
  • Concept Mapping : Organize findings into themes (e.g., synthesis, catalysis, toxicity) to highlight understudied areas .

Q. What frameworks ensure ethical and rigorous reporting of experimental data?

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Transparency : Disclose raw datasets, instrument settings, and negative results .
  • Peer Review : Pre-publish protocols on platforms like BioRxiv for community feedback .

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